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Compound of Interest

Compound Name: Forosamine

Cat. No.: B098537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D-Forosamine, a naturally occurring deoxyamino sugar, is a critical component of several

important bioactive natural products, most notably the spinosyn family of insecticides. Its

unique structure, characterized by extensive deoxygenation and a dimethylamino group, plays

a crucial role in the biological activity of the parent compounds. A thorough understanding of

the stereochemistry of D-forosamine is paramount for researchers engaged in the synthesis of

these natural products, the development of novel analogs, and the study of their biosynthetic

pathways. This technical guide provides a comprehensive overview of the stereochemical

features of D-forosamine, supported by quantitative data, detailed experimental protocols, and

visual representations of its structural and biosynthetic relationships.

Absolute and Relative Stereochemistry
D-Forosamine is chemically defined as (4R,5S,6R)-4-(dimethylamino)-6-methyltetrahydro-2H-

pyran-2-one in its pyranose form. The stereochemical designators establish the absolute

configuration of the three stereocenters within the pyranose ring.

"D-" Configuration: The "D-" prefix signifies that the stereocenter furthest from the anomeric

carbon (C-5) has the same relative configuration as D-glyceraldehyde. In D-forosamine, the

C-5 methyl group is in an equatorial position in the preferred chair conformation.
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"threo" Configuration: The term "threo" describes the relative stereochemistry of the

substituents on C-4 and C-5. In the Fischer projection, the substituents on the same side are

designated "erythro," while those on opposite sides are "threo." For D-forosamine, the C-4

dimethylamino group and the C-5 methyl group are on opposite sides of the pyranose ring,

confirming the threo relationship.

The definitive confirmation of the absolute and relative stereochemistry of D-forosamine is

derived from X-ray crystallographic analysis of natural products containing this sugar moiety,

such as Spinosyn A.

Quantitative Stereochemical Data
The stereochemistry of D-forosamine is further elucidated through various analytical

techniques that provide quantitative data. This data is essential for the characterization and

quality control of synthetic and isolated samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry of

D-forosamine. The coupling constants (J-values) between adjacent protons are particularly

informative for deducing their dihedral angles and thus the conformation of the pyranose ring.

Table 1: Representative ¹H and ¹³C NMR Data for a D-Forosamine Derivative (Methyl α-D-

forosaminide)
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Atom No.
¹H Chemical
Shift (δ, ppm)

¹H Multiplicity
¹H Coupling
Constants (J,
Hz)

¹³C Chemical
Shift (δ, ppm)

1 4.65 d 3.5 100.2

2ax 1.65 ddd 12.5, 11.5, 4.5 35.8

2eq 2.05 ddd 12.5, 5.0, 1.5

3ax 1.40 m 30.1

3eq 1.95 m

4 2.80 ddd 11.5, 4.5, 2.5 60.5

5 3.25 dq 11.5, 6.0 68.9

6 (CH₃) 1.20 d 6.0 18.1

N(CH₃)₂ 2.30 s 41.5

OCH₃ 3.35 s 55.0

Note: Data is representative and may vary slightly depending on the solvent and specific

derivative.

Specific Rotation
The optical activity of a chiral molecule is a fundamental physical property that reflects its three-

dimensional structure. The specific rotation of D-forosamine and its derivatives is a key

parameter for confirming the enantiomeric purity of a sample.

Table 2: Specific Rotation Data for D-Forosamine Derivatives
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Compound Formula Solvent
Wavelength
(nm)

Specific
Rotation
([\α]D)

Methyl α-D-

forosaminide
C₈H₁₇NO₂ CHCl₃ 589 +125°

D-Forosamine

Hydrochloride
C₇H₁₆ClNO H₂O 589 +43°

Experimental Protocols
NMR Spectroscopy for Stereochemical Assignment
Objective: To determine the relative stereochemistry of a D-forosamine derivative using ¹H

NMR coupling constants.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the purified D-forosamine
derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD) in a 5 mm

NMR tube.

Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy)

and TOCSY (Total Correlation Spectroscopy), to aid in the assignment of proton signals.

Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy) spectrum to determine through-space proximities of

protons, which can help confirm the chair conformation and the relative orientation of

substituents.

Data Analysis:

Assign all proton resonances using the 1D and 2D spectra.
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Measure the coupling constants (J-values) for all coupled protons.

Analyze the magnitudes of the vicinal coupling constants (³JHH) to determine the dihedral

angles between adjacent protons using the Karplus equation. Large diaxial couplings (³J ≈

8-12 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (³J ≈ 2-5 Hz) are

characteristic of a chair conformation.

Determination of Specific Rotation
Objective: To measure the specific rotation of a D-forosamine derivative to confirm its

enantiomeric purity.

Methodology:

Sample Preparation: Accurately weigh a known amount of the D-forosamine derivative

(e.g., 10-50 mg) and dissolve it in a precise volume of a specified solvent (e.g., 1.0 mL of

chloroform) in a volumetric flask.

Instrumentation: Use a calibrated polarimeter equipped with a sodium lamp (D-line, 589 nm).

Measurement:

Calibrate the polarimeter with the pure solvent.

Fill a polarimeter cell of a known path length (e.g., 1.0 dm) with the prepared solution.

Measure the observed optical rotation (α).

Calculation: Calculate the specific rotation ([\α]D) using the following formula:

[\α]D = α / (c × l)

where:

α is the observed rotation in degrees.

c is the concentration of the solution in g/mL.

l is the path length of the polarimeter cell in decimeters (dm).
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Visualizing Stereochemical Relationships and
Biosynthesis
Chair Conformation of D-Forosamine
The preferred conformation of the D-forosamine pyranose ring is a chair conformation. The

substituents at the stereocenters adopt specific axial or equatorial orientations to minimize

steric strain.
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Chair conformation of D-forosamine.
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Caption: Chair conformation of D-forosamine.
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Biosynthetic Pathway of D-Forosamine
The biosynthesis of D-forosamine proceeds from the precursor TDP-D-glucose through a

series of enzymatic reactions that establish the final stereochemistry.

TDP-D-Glucose

TDP-4-keto-6-deoxy-D-glucose

SpnA/B

TDP-4-keto-2,6-dideoxy-D-glucose

SpnO

TDP-4-keto-2,3,6-trideoxy-D-glucose

SpnQ

TDP-4-amino-2,3,6-trideoxy-D-glucose

SpnR (Transaminase)

TDP-D-Forosamine

SpnS (N,N-dimethyltransferase)

Click to download full resolution via product page

Caption: Biosynthetic pathway of TDP-D-forosamine.
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The stereochemistry of D-forosamine is a well-defined and critical aspect of its chemical

identity and biological function. Through a combination of spectroscopic, chiroptical, and

crystallographic techniques, its absolute and relative configurations have been unequivocally

established. The quantitative data and experimental protocols provided in this guide serve as a

valuable resource for researchers in the fields of natural product synthesis, medicinal

chemistry, and biochemistry, enabling the accurate characterization and manipulation of this

important deoxyamino sugar.

To cite this document: BenchChem. [An In-depth Technical Guide to the Stereochemistry of
D-Forosamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098537#stereochemistry-of-d-forosamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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